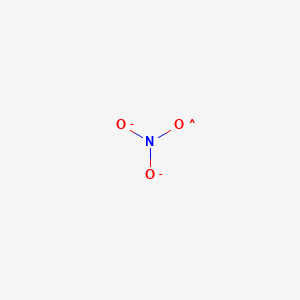
CID 5460576
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trioxidonitrate(.2-) is an inorganic radical anion.
Wissenschaftliche Forschungsanwendungen
Reversible and Spatiotemporal Control of Protein Function : CID is utilized to study various biological processes, offering precise control over protein function. This application is critical for dissecting signal transductions and elucidating membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Mammalian Inducible Gene Regulation : Engineered PROTAC-CID systems, developed for inducible gene regulation and gene editing, show potential in human cells and mice. This application includes digitally inducible expression of DNA recombinases and editors for transient genome manipulation (Ma et al., 2023).
Insights into Cell Biology Problems : CID techniques have resolved numerous problems in cell biology, particularly in understanding the "signaling paradox" in lipid second messengers and small GTPases (DeRose, Miyamoto, & Inoue, 2013).
Control of Protein-Protein Interactions : A chemical inducer of protein dimerization offers rapid activation and deactivation with high spatiotemporal resolution, enhancing the study of cellular events like cell signaling networks (Aonbangkhen et al., 2018).
Water Use Efficiency and Productivity in Agriculture : CID, in the context of carbon isotope discrimination, has been applied to improve water use efficiency and productivity in barley, demonstrating potential in agricultural research (Anyia et al., 2007).
Methodological Challenges in Developmental Research : CID is instrumental in addressing challenges in developmental research, facilitating understanding of causation, prediction, and description in child and adolescent development (Hamaker, Mulder, & van IJzendoorn, 2020).
Bivalent FKBP12 Ligands for Protein Dimerization : CID enables control over dimerization of engineered FKBP12-containing fusion proteins, which is useful in biological research and medical applications (Keenan et al., 1998).
Chemically Inducible Trimerization System : CID has evolved to chemically inducible trimerization (CIT), expanding manipulation capabilities in single live cells for addressing complex cell biology questions (Wu et al., 2020).
Eigenschaften
Molekularformel |
NO3-2 |
|---|---|
Molekulargewicht |
62.005 g/mol |
InChI |
InChI=1S/NO3/c2-1(3)4/q-2 |
InChI-Schlüssel |
PECLLBJJEJZJSM-UHFFFAOYSA-N |
SMILES |
N([O-])([O-])[O] |
Kanonische SMILES |
N([O-])([O-])[O] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(E)-1-(4-hydroxyphenyl)-3-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-3-nitrophenyl]prop-2-en-1-one](/img/structure/B1237637.png)
![N-[2-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-4-fluoro-3-morpholin-4-ylsulfonylbenzamide](/img/structure/B1237639.png)




